molecular formula C9H7F3N2O B13597418 alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol

alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol

Cat. No.: B13597418
M. Wt: 216.16 g/mol
InChI Key: YKEKXCVCXSYJJF-UHFFFAOYSA-N
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Description

α-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:

  • Trifluoromethyl group at the α-position (likely position 2), contributing electron-withdrawing effects and enhanced metabolic stability.
  • Methanol group at position 3, offering hydrogen-bonding capability and improved hydrophilicity. This combination of substituents balances lipophilicity (via CF₃) and solubility (via –CH₂OH), making it a candidate for pharmacological applications.

Preparation Methods

Acid-Catalyzed Multicomponent Synthesis (GBB-3CR)

Method Description

A widely used method for synthesizing imidazo[1,2-a]pyridine derivatives is the acid-catalyzed Groebke–Blackburn–Bienaymé three-component reaction. This involves the condensation of:

  • 2-Aminopyridine
  • Aldehydes (including those bearing trifluoromethyl substituents)
  • Isocyanides

The reaction is catalyzed by acids such as p-toluenesulfonic acid or scandium triflate under mild conditions, leading to the formation of the imidazo[1,2-a]pyridine ring system in a single step.

Application to alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol

  • The trifluoromethyl group is introduced via the aldehyde component bearing the CF3 substituent.
  • The methanol group at the 3-position arises from subsequent functionalization or from the choice of starting materials.
  • Yields for trifluoromethyl-substituted derivatives tend to be moderate (30–50%) due to the electron-withdrawing nature of CF3, which can reduce reaction rates or affect intermediate stability.
  • Purification often requires repeated flash chromatography and recrystallization to achieve high purity necessary for biological applications.

Reaction Conditions and Results

Parameter Details
Catalyst p-Toluenesulfonic acid or Sc(OTf)3
Solvent Typically polar aprotic solvents
Temperature Room temperature to mild heating (~50–100 °C)
Reaction Time Several hours to overnight
Yield (CF3 derivatives) 30–50%
Purification Flash chromatography, recrystallization

Characterization and Validation

  • Structural validation by single-crystal X-ray crystallography confirms the imidazo[1,2-a]pyridine core.
  • Purity assessed by HPLC, high-resolution mass spectrometry (HRMS), and elemental analysis.

Catalytic Cyclization via Benzylic Alcohol Intermediates

Method Description

Another effective method involves the catalytic cyclization of benzylic alcohols using Lewis acid catalysts such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with p-toluenesulfonic acid hydrate (p-TsOH·H2O). This approach efficiently converts benzylic alcohols into benzylic cations, which then undergo cyclization to form the imidazo[1,2-a]pyridine ring.

Application to Target Compound

  • The benzylic alcohol precursor is prepared with the trifluoromethyl substituent already installed.
  • Under catalytic conditions, the alcohol is activated and cyclizes in the presence of 2-aminopyridine derivatives.
  • This method provides moderate to excellent yields depending on substrate scope.

Reaction Conditions and Results

Parameter Details
Catalyst Bi(OTf)3 (5 mol %) + p-TsOH·H2O (7.5 equiv)
Solvent 1,2-Dichloroethane (DCE)
Temperature Elevated (around 150 °C)
Reaction Time Overnight (~12–18 hours)
Yield Moderate to excellent (varies by substrate)
Workup Quenching with NaHCO3, extraction with EtOAc, drying, and chromatography

Example Characterization Data for Related Pyridinylmethanol

  • Melting point: 70–71 °C
  • IR peaks: 3358, 2868, 1593 cm⁻¹ (indicative of hydroxyl and aromatic groups)
  • ^1H NMR (600 MHz, CDCl3): Aromatic protons and methanol proton signals
  • ^13C NMR (150 MHz, CDCl3): Signals corresponding to aromatic carbons and hydroxyl-bearing carbon
  • HRMS: Accurate mass consistent with molecular formula

Comparative Table of Preparation Methods

Feature Acid-Catalyzed GBB-3CR Catalytic Cyclization with Bi(OTf)3 and p-TsOH
Starting Materials 2-Aminopyridine, aldehydes, isocyanides Benzylic alcohols with 2-aminopyridine derivatives
Catalyst p-Toluenesulfonic acid or Sc(OTf)3 Bi(OTf)3 + p-TsOH·H2O
Reaction Type Multicomponent condensation Lewis acid-catalyzed cyclization
Temperature Mild to moderate (RT to ~100 °C) High (~150 °C)
Yield (for CF3 derivatives) Moderate (30–50%) Moderate to excellent
Purification Flash chromatography, recrystallization Silica gel chromatography
Advantages One-pot synthesis, structural diversity Efficient activation of benzylic alcohols
Limitations Lower yields with electron-withdrawing groups Requires high temperature and sealed tube setup

Research Findings and Notes

  • The electron-withdrawing trifluoromethyl group lowers yields in the GBB-3CR due to its effect on intermediate stability.
  • The catalytic cyclization method using Bi(OTf)3 has been shown to tolerate a wide substrate scope, including trifluoromethyl-substituted benzylic alcohols.
  • Both methods require careful purification to obtain compounds of sufficient purity for biological testing.
  • Structural confirmation via X-ray crystallography and spectroscopic methods is essential to verify the integrity of the imidazo[1,2-a]pyridine scaffold and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The imidazo[1,2-a]pyridine ring system can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares α-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity (if reported)
α-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol 2-CF₃, 3-CH₂OH ~277.23* Moderate lipophilicity (CF₃), enhanced solubility (CH₂OH) Not explicitly reported in evidence
6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-methanol 2-(4-NO₂C₆H₄), 6-CH₃, 3-CH₂OH 283.28 High polarity (NO₂), reduced metabolic stability Not reported
8p: (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(triazole-piperazinyl)methanone 6-Cl, 2-CH₃, triazole-piperazine ~529.02† Improved solubility (piperazine), moderate melting point (104–105°C) Antileishmanial, antitrypanosomal activity
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) 2-CH₃, 6-CF₃, 3-CN ~255.22* High lipophilicity (CF₃, CN), low hydrogen-bonding capacity Not reported
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine 6-Cl, 3-NO₂, 8-pyridinyl, 2-(CF₃-propylsulfonyl) ~508.77* Enhanced aqueous solubility (sulfonyl), nitro group instability Pharmacokinetic optimization focus

*Calculated based on molecular formula.
†Derived from ESI-MS data .

Key Observations:

  • Trifluoromethyl vs. Nitro Groups : The CF₃ group in the target compound offers superior metabolic stability compared to nitro-containing analogs (e.g., 6-Methyl-2-(4-nitrophenyl)-... ), which are prone to reduction reactions .
  • Methanol vs.
  • Chloro/Methyl Substitution : Chloro groups (e.g., in 8p ) increase molecular weight and polarity, while methyl groups (e.g., 2-CH₃ in ULEGOI ) contribute to steric hindrance without significant electronic effects.

Biological Activity

Alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are known for their significant pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The introduction of trifluoromethyl groups into these structures often enhances their biological activity due to increased lipophilicity and metabolic stability. The compound has shown promise in various preclinical studies.

Synthesis

The synthesis of this compound can be achieved through several methodologies. A notable approach involves the three-component aza-Friedel–Crafts reaction, which allows for the efficient formation of imidazo[1,2-a]pyridine derivatives under mild conditions. This method has been shown to yield compounds with moderate to good yields while maintaining functional group tolerance .

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds containing this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values in the nanomolar range against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .

A detailed analysis of structure-activity relationships indicates that modifications at specific positions on the imidazo ring can enhance biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl showed improved potency compared to their non-fluorinated analogs .

CompoundCell LineIC50 (µM)Notes
1HCC8270.126Strong antiproliferative effect
2MCF-70.87Selective for cancer cells
3A5491.75Moderate activity

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown anti-inflammatory properties. Studies suggest that these compounds inhibit key enzymes involved in inflammatory pathways, such as Phospholipase A2 (PLA2), with IC50 values indicating significant efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a trifluoromethyl group significantly contributes to the biological activity of imidazo[1,2-a]pyridines. The electron-withdrawing nature of the trifluoromethyl moiety enhances the electrophilicity of the imidazole nitrogen, facilitating interactions with biological targets.

Key Findings from SAR Studies:

  • Trifluoromethyl Substitution : Enhances lipophilicity and metabolic stability.
  • Positioning of Functional Groups : Substituents at positions 3 and 6 on the imidazo ring are critical for activity.
  • Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target proteins show improved binding affinity.

Case Studies

Several case studies have been documented showcasing the efficacy of this compound in various biological assays:

  • Anticancer Activity : A study reported that a derivative exhibited an IC50 value of 0.126 µM against HCC827 cells, outperforming standard chemotherapeutics .
  • Enzyme Inhibition : Another study demonstrated that a related compound inhibited PLA2 with an IC50 value of 14.3 µM, indicating its potential as an anti-inflammatory agent .
  • Docking Studies : Molecular docking simulations have provided insights into the binding modes of these compounds with their targets, suggesting strong interactions that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol?

  • Methodology : The synthesis typically involves three key steps:

  • Condensation : React 2-aminoimidazole derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate) in acidic conditions to form the imidazo[1,2-a]pyridine core .
  • Chlorination : Treat intermediates with phosphorus oxychloride (POCl₃) to introduce reactive chloro groups for downstream functionalization .
  • Conjugation : Couple the chlorinated intermediate with trifluoromethyl-containing anilines or alcohols under nucleophilic aromatic substitution conditions .
    • Optimization : Yields >85% are achievable by controlling reaction temperature (80–120°C) and stoichiometric ratios of reagents (1:1.2 for chloro intermediates and trifluoromethyl nucleophiles) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • 1H/13C NMR : Key diagnostic signals include:

  • Hydroxymethyl group : A triplet at δ 4.5–5.0 ppm (1H, -CH₂OH) and a corresponding carbon signal at δ 60–65 ppm .
  • Trifluoromethyl group : A singlet at δ 120–125 ppm in 13C NMR .
    • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ with m/z ~203.1 (C₉H₈F₃N₂O) confirm molecular weight .
    • HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify >98% purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the imidazo[1,2-a]pyridine core. This enhances metabolic stability and modulates binding affinity to target proteins (e.g., enzymes like PfDHODH in antimalarial studies) .
  • Bioactivity Comparison : Non-fluorinated analogs show 10–50x lower inhibitory potency in enzyme assays, highlighting the role of -CF₃ in improving target engagement .

Q. What strategies address solubility challenges during in vitro bioactivity assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
  • Prodrug Derivatization : Temporarily esterify the hydroxymethyl group (e.g., with acetyl or pivaloyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Micellar Formulations : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.01–0.1% w/v to stabilize colloidal dispersions .

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Control for Stereochemistry : Verify the compound’s stereopurity using chiral HPLC, as racemic mixtures may yield inconsistent bioactivity .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) and use validated positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., imidazo[1,2-a]pyrimidines) to identify trends in substituent effects .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H

InChI Key

YKEKXCVCXSYJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(C(F)(F)F)O

Origin of Product

United States

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